N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzamide
Description
N-(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZAMIDE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Properties
Molecular Formula |
C23H21N3O |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(1-benzyl-2-methylbenzimidazol-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C23H21N3O/c1-16-8-10-19(11-9-16)23(27)25-20-12-13-22-21(14-20)24-17(2)26(22)15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,27) |
InChI Key |
YBWYNZYVVYWBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=N3)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZAMIDE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
N-Benzylation: The benzodiazole core is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Amidation: The final step involves the reaction of the N-benzylated benzodiazole with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization.
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZAMIDE would depend on its specific biological target. Generally, benzodiazoles exert their effects by interacting with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-phenylbenzodiazole and 2-methylbenzodiazole.
Benzamide Derivatives: Compounds like N-(2-methylphenyl)benzamide and N-(4-chlorophenyl)benzamide.
Uniqueness
N-(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZAMIDE is unique due to its specific substitution pattern and the presence of both benzodiazole and benzamide moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
